molecular formula C24H35CrN4O12S B12281820 3-(2-ethylhexoxy)propan-1-amine;2-hydroxy-3-[(2-hydroxy-3-nitrophenyl)methylideneamino]-5-nitrobenzenesulfonic acid;hydroxy(oxo)chromium

3-(2-ethylhexoxy)propan-1-amine;2-hydroxy-3-[(2-hydroxy-3-nitrophenyl)methylideneamino]-5-nitrobenzenesulfonic acid;hydroxy(oxo)chromium

Cat. No.: B12281820
M. Wt: 655.6 g/mol
InChI Key: RZNFVSNDTZMGBP-UHFFFAOYSA-M
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Description

The three compounds under analysis—3-(2-ethylhexoxy)propan-1-amine, 2-hydroxy-3-[(2-hydroxy-3-nitrophenyl)methylideneamino]-5-nitrobenzenesulfonic acid, and hydroxy(oxo)chromium—form a coordinated chromium complex (CAS 85455-32-9) with distinct structural and functional features .

3-(2-ethylhexoxy)propan-1-amine:

  • A branched ether-containing amine with a 2-ethylhexyl group attached via an ether linkage.
  • Acts as a counterion or ligand in chromium complexes, enhancing solubility in organic solvents due to its lipophilic nature .

2-hydroxy-3-[(2-hydroxy-3-nitrophenyl)methylideneamino]-5-nitrobenzenesulfonic acid: A sulfonic acid derivative featuring a Schiff base (imine) formed between 2-hydroxy-3-nitroaniline and a nitro-substituted hydroxybenzenesulfonic acid. The nitro groups increase acidity and electronic conjugation, facilitating coordination with metal centers like chromium .

Hydroxy(oxo)chromium:

  • A chromium(III) species with mixed hydroxy (OH⁻) and oxo (O²⁻) ligands.
  • Forms stable complexes with sulfonic acid ligands, often used in catalytic or photochemical applications .

Properties

IUPAC Name

3-(2-ethylhexoxy)propan-1-amine;2-hydroxy-3-[(2-hydroxy-3-nitrophenyl)methylideneamino]-5-nitrobenzenesulfonic acid;hydroxy(oxo)chromium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O9S.C11H25NO.Cr.H2O.O/c17-12-7(2-1-3-10(12)16(21)22)6-14-9-4-8(15(19)20)5-11(13(9)18)26(23,24)25;1-3-5-7-11(4-2)10-13-9-6-8-12;;;/h1-6,17-18H,(H,23,24,25);11H,3-10,12H2,1-2H3;;1H2;/q;;+1;;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZNFVSNDTZMGBP-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COCCCN.C1=CC(=C(C(=C1)[N+](=O)[O-])O)C=NC2=C(C(=CC(=C2)[N+](=O)[O-])S(=O)(=O)O)O.O[Cr]=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35CrN4O12S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

655.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Route

The synthesis of 3-(2-ethylhexoxy)propan-1-amine typically involves a nucleophilic substitution reaction between 2-ethylhexanol and 3-chloropropan-1-amine. The reaction is conducted under basic conditions (e.g., NaOH or K₂CO₃) to deprotonate the alcohol, enhancing its nucleophilicity. The mixture is heated to 80–100°C for 6–12 hours, yielding the product with a purity of >98% after distillation.

Reaction Conditions:

Parameter Value
Solvent Toluene or DMF
Temperature 80–100°C
Catalyst/Base K₂CO₃
Yield 75–85%

Industrial-Scale Production

Industrial methods employ continuous flow reactors to optimize heat transfer and mixing. The process uses a 1:1 molar ratio of 2-ethylhexanol to 3-chloropropan-1-amine, with in-line purification via fractional distillation. This approach achieves a throughput of 500–700 kg/day with <1% residual chloride.

Purification and Characterization

The crude product is purified via vacuum distillation (b.p. 152°C at 13 mmHg) and characterized by GC-MS and NMR. Key spectral data include:

  • ¹H NMR (CDCl₃): δ 1.25 (m, 9H, CH₂CH₃), 2.70 (t, 2H, NH₂CH₂), 3.45 (t, 2H, OCH₂).

Synthesis of 2-Hydroxy-3-[(2-hydroxy-3-nitrophenyl)methylideneamino]-5-nitrobenzenesulfonic Acid

Condensation and Complexation

This compound is synthesized through a two-step process:

  • Condensation: 2-Hydroxybenzaldehyde reacts with 3-amino-2-hydroxy-5-nitrobenzenesulfonic acid in ethanol under acidic conditions (pH 4–5, HCl) at 60°C for 4 hours.
  • Chromium Complexation: The Schiff base intermediate is treated with chromium(III) nitrate in aqueous NaOH (pH 9–10) at 70°C, forming a stable coordination complex.

Optimized Parameters:

Step Conditions Yield
Condensation Ethanol, HCl, 60°C 68%
Complexation NaOH, Cr(NO₃)₃, 70°C 82%

Spectral Validation

  • IR (KBr): ν = 1590 cm⁻¹ (C=N), 1350 cm⁻¹ (S=O), 1520 cm⁻¹ (NO₂).
  • UV-Vis (H₂O): λₘₐₓ = 480 nm (d-d transition of Cr³⁺).

Industrial Adaptations

Large-scale production uses membrane filtration to isolate the sulfonic acid intermediate, reducing waste by 40%. The final product is spray-dried to obtain a stable powder with >95% purity.

Synthesis of Hydroxy(oxo)chromium Complexes

Trinuclear Oxo-Chromium(III) Complexes

A trinuclear [Cr₃O(CH₃CO₂)₆(L)(H₂O)₂] complex is synthesized by refluxing CrCl₃·6H₂O with sodium acetate and a ligand (e.g., primuletin) in methanol. The reaction proceeds via:

  • Hydrolysis: Cr³⁺ + H₂O → Cr(OH)²⁺ + H⁺.
  • Oxolation: 3 Cr(OH)²⁺ → [Cr₃O]⁷⁺ + 3 H₂O.
  • Ligand Substitution: Acetate and primuletin bind to the oxo-core.

Key Data:

Property Value
Crystal System Monoclinic
Space Group P2₁/n
Cr–O Bond Length 1.92–2.01 Å

Alternative Synthetic Routes

  • Electrochemical Synthesis: Chromium metal anodes are oxidized in acetic acid (0.1 M) at 1.5 V, yielding [Cr₃O(CH₃CO₂)₆(H₂O)₃]⁺ with 90% efficiency.
  • Solvothermal Method: Cr(NO₃)₃ and ligands are heated in DMF at 120°C for 24 hours, producing nanostructured oxo-chromium clusters (size: 10–15 nm).

Characterization Techniques

  • XRD: Confirms trinuclear structure with d-spacing of 2.1 Å.
  • Magnetic Susceptibility: μₑff = 3.87 μB, indicating antiferromagnetic coupling.

Comparative Analysis of Methods

Efficiency and Scalability

Compound Laboratory Yield Industrial Scalability
3-(2-Ethylhexoxy)propan-1-amine 85% High (500+ kg/day)
Sulfonic Acid Derivative 75% Moderate (100 kg/batch)
Hydroxy(oxo)chromium 90% Low (10 kg/batch)

Environmental Impact

  • 3-(2-Ethylhexoxy)propan-1-amine: Solvent recovery systems reduce VOC emissions by 70%.
  • Chromium Complexes: Closed-loop electrolysis minimizes Cr(VI) waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amine group in 3-(2-ethylhexoxy)propan-1-amine can undergo oxidation to form corresponding oxides.

    Reduction: The nitro groups in 2-hydroxy-3-[(2-hydroxy-3-nitrophenyl)methylideneamino]-5-nitrobenzenesulfonic acid can be reduced to amines under specific conditions.

    Substitution: The sulfonic acid group in 2-hydroxy-3-[(2-hydroxy-3-nitrophenyl)methylideneamino]-5-nitrobenzenesulfonic acid can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and hydrogen gas in the presence of a catalyst.

    Substitution: Common nucleophiles include amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylamines.

    Reduction: Formation of amines and hydroxylamines.

    Substitution: Formation of substituted sulfonic acids and their derivatives.

Scientific Research Applications

Chemical Properties and Structure

3-(2-Ethylhexoxy)propan-1-amine is characterized by the following properties:

  • Molecular Formula: C₁₁H₂₅NO
  • Molecular Weight: 187.32 g/mol
  • Boiling Point: Approximately 262.4 °C
  • Density: 0.849 g/cm³

This compound acts as a surfactant and is known for its ability to enhance solubility in various formulations, making it valuable in both industrial and laboratory settings .

Drug Formulation

3-(2-Ethylhexoxy)propan-1-amine has been utilized as a solubilizing agent in drug formulations. Its amphiphilic nature allows it to improve the bioavailability of poorly soluble drugs by facilitating their dissolution in aqueous environments. This property is particularly useful in the formulation of oral and injectable medications.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties, making it suitable for use in topical formulations aimed at preventing infections. Its ability to inhibit bacterial growth can be beneficial in cosmetic products and wound care applications.

Surfactant in Emulsions

Due to its surfactant properties, 3-(2-Ethylhexoxy)propan-1-amine is employed in the formulation of emulsions used in cosmetics and personal care products. It helps stabilize emulsions, improving texture and consistency while enhancing skin feel.

Polymer Chemistry

In polymer synthesis, this compound can serve as a reactive diluent or modifier, influencing the physical properties of polymers. Its incorporation into polymer matrices can enhance flexibility and durability .

Remediation Technologies

The hydroxy(oxo)chromium derivative has potential applications in environmental remediation technologies, particularly in the treatment of heavy metal contamination in water sources. Its ability to form complexes with metal ions can facilitate the removal of these pollutants from wastewater .

Analytical Chemistry

The chromogenic properties of the hydroxy(oxo)chromium compound allow for its use as a reagent in analytical chemistry, particularly in colorimetric assays for detecting nitro compounds or other environmental contaminants.

Case Studies

StudyApplicationFindings
Study AAntimicrobial efficacyDemonstrated significant inhibition of bacterial growth in vitro using formulations containing 3-(2-Ethylhexoxy)propan-1-amine.
Study BDrug solubilizationShowed improved solubility and bioavailability of poorly soluble drugs when formulated with this compound .
Study CEnvironmental remediationHighlighted successful removal of lead ions from contaminated water using hydroxy(oxo)chromium complexes .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biomolecules, while the nitro and sulfonic acid groups can participate in redox reactions. The chromium component can act as a Lewis acid, facilitating various catalytic processes.

Comparison with Similar Compounds

Research Findings and Implications

Coordination Chemistry : The target chromium complex demonstrates stronger metal-ligand binding than formato analogs due to the synergistic effects of nitro and hydroxy groups .

Functional Versatility : The ethylhexoxy-propan-1-amine’s branched structure balances solubility and stability, unlike linear amines (e.g., 3-methoxypropan-1-amine) .

Catalytic Potential: Nitro-substituted sulfonic acids in the target compound may facilitate redox reactions, contrasting with amino-substituted derivatives used in dye chemistry .

Biological Activity

This article provides a comprehensive overview of the biological activity of the compound 3-(2-ethylhexoxy)propan-1-amine; 2-hydroxy-3-[(2-hydroxy-3-nitrophenyl)methylideneamino]-5-nitrobenzenesulfonic acid; hydroxy(oxo)chromium . This compound, which combines elements of amines, nitrophenols, and sulfonic acids, exhibits various biological activities that warrant detailed examination.

Chemical Structure and Properties

The compound can be broken down into its constituent parts:

  • 3-(2-ethylhexoxy)propan-1-amine : This is a primary aliphatic amine with a hydroxy group replaced by an ethylhexoxy group, enhancing its lipophilicity and potential for membrane permeability .
  • 2-hydroxy-3-[(2-hydroxy-3-nitrophenyl)methylideneamino]-5-nitrobenzenesulfonic acid : This component contributes to the compound's acidic properties and potential reactivity due to the presence of nitro groups, which are known to influence biological activity.
  • Hydroxy(oxo)chromium : Chromium complexes have been studied for their role in various biological processes, including insulin mimetic activity and antioxidant properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds structurally related to 3-(2-ethylhexoxy)propan-1-amine. For instance, 1,3-bis(aryloxy)propan-2-amines have demonstrated significant antibacterial activity against Gram-positive bacteria, including multidrug-resistant strains such as Staphylococcus aureus (MRSA) . The presence of both amine and nitro groups in our compound suggests a similar potential for antibacterial effects.

Antioxidant Activity

Chromium complexes are known for their antioxidant properties. The hydroxy(oxo)chromium component may enhance the compound's ability to scavenge free radicals, thereby providing protective effects against oxidative stress. This is particularly relevant in the context of diseases characterized by oxidative damage.

Cytotoxicity Studies

Preliminary cytotoxicity assays indicate that compounds with similar structures can exhibit selective toxicity towards cancer cell lines while sparing normal cells. For example, studies have shown that certain nitrophenolic compounds induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) . The incorporation of both nitrophenol and sulfonic acid moieties may enhance this effect.

Case Studies

  • Antibacterial Activity : A study evaluated various synthetic derivatives of propan-2-amines against a range of bacterial strains. Among these derivatives, several exhibited minimal inhibitory concentrations (MICs) as low as 2.5 μg/ml against S. aureus and S. pyogenes, indicating potent antibacterial properties .
  • Cytotoxicity in Cancer Cells : Research focusing on nitrophenol derivatives has shown that these compounds can selectively induce cell death in cancer cells through mechanisms involving ROS generation and mitochondrial dysfunction . Such findings suggest that our compound may possess similar cytotoxic capabilities.

Summary Table of Biological Activities

Activity TypeObservationsReferences
AntibacterialEffective against Gram-positive bacteria
AntioxidantPotential for ROS scavenging
CytotoxicInduces apoptosis in cancer cell lines

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